BenchChemオンラインストアへようこそ!

A-395

EED inhibitor PRC2 complex negative control

A-395 is the first-in-class EED–H3K27me3 PPI antagonist that uniquely binds the EED subunit H3K27me3 pocket, preventing allosteric PRC2 activation. Its binding free energy advantage of 2.38 kcal/mol over EED226 and full retention of activity in EZH2 inhibitor-resistant DLBCL models distinguish it fundamentally from catalytic-site inhibitors. Supplied with rigorously validated inactive control A-395N (>125,000-fold selectivity gap), this SGC gold-standard probe set ensures unambiguous target attribution. Optimized for resistance mechanism dissection, live-cell PRC2 chromatin dynamics imaging, and epigenetic drug benchmarking.

Molecular Formula C26H35FN4O2S
Molecular Weight 486.6 g/mol
Cat. No. B605045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-395
SynonymsA-395;  A 395;  A395;  A-395 hydrochloride;  A-395 HCl
Molecular FormulaC26H35FN4O2S
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCN(C)C1CN(CC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F
InChIInChI=1S/C26H35FN4O2S/c1-28(2)25-18-30(24-12-9-20-5-4-6-23(27)26(20)24)17-22(25)19-7-10-21(11-8-19)29-13-15-31(16-14-29)34(3,32)33/h4-8,10-11,22,24-25H,9,12-18H2,1-3H3/t22-,24?,25+/m1/s1
InChIKeyREVJNSVNICWODC-KIDMSAQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-395: First-in-Class Allosteric PRC2 Inhibitor Targeting the EED-H3K27me3 Protein-Protein Interaction


A-395 is a first-in-class chemical probe that functions as an antagonist of the protein-protein interaction (PPI) between embryonic ectoderm development (EED) and histone H3 lysine 27 trimethylation (H3K27me3) within the polycomb repressive complex 2 (PRC2) [1]. Unlike conventional catalytic-site inhibitors of EZH2, A-395 binds directly to the H3K27me3-binding pocket of the EED subunit, thereby allosterically preventing activation of PRC2 methyltransferase activity [2]. The compound exhibits potent biochemical binding (Ki = 0.4 nM) and cellular inhibition of H3K27 trimethylation (IC50 = 90 nM in RD rhabdoid tumor cells) [1]. As part of the Structural Genomics Consortium (SGC) Epigenetic Probes Library, A-395 serves as a validated tool compound for interrogating EED-dependent PRC2 biology and is supplied with a well-characterized inactive control analog, A-395N [3].

Why A-395 Cannot Be Substituted with Generic EED Inhibitors or EZH2 Catalytic Inhibitors


Substitution of A-395 with other EED inhibitors (e.g., EED226, MAK683) or EZH2 catalytic inhibitors is scientifically unjustified due to fundamentally distinct binding modes, selectivity profiles, and resistance phenotypes. A-395 binds to the H3K27me3-binding pocket of EED with a unique conformational rearrangement and demonstrates a binding free energy advantage of 2.38 kcal/mol relative to EED226 [1]. Critically, A-395 retains full activity against DLBCL cell lines that have acquired resistance to EZH2 catalytic inhibitors [2], a property not shared by EZH2-targeted compounds. Furthermore, the availability of a rigorously validated, structurally matched inactive control (A-395N, IC50 >50,000 nM) provides a level of experimental control that cannot be replicated with alternative probes lacking a defined negative control [3]. These quantitative differences in binding energetics, resistance profile, and experimental validation directly impact the interpretability and reproducibility of research findings.

A-395 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Biochemical Binding Affinity: A-395 vs. A-395N (Negative Control)

A-395 binds to the EED subunit of PRC2 with a Ki of 0.4 nM as measured by TR-FRET assay [1]. In stark contrast, the structurally related negative control compound A-395N exhibits no meaningful inhibitory activity against the trimeric PRC2 complex, with an IC50 exceeding 50,000 nM [1]. This >125,000-fold difference in potency demonstrates the exquisite structure-activity relationship and validates A-395N as a genuine inactive control for cellular studies.

EED inhibitor PRC2 complex negative control

EED Binding Affinity: A-395 vs. EED226 Direct Comparison

A-395 demonstrates substantially tighter binding to EED than the comparator allosteric inhibitor EED226. A-395 binds EED with a Kd of 1.5 nM as determined by surface plasmon resonance (SPR) [1], whereas EED226 exhibits a Kd of 82 nM under comparable conditions . This represents a 55-fold higher binding affinity for A-395. Consistent with this binding difference, A-395 induces a larger thermal shift (ΔTm = 13-18°C) compared to EED226 (ΔTm >8°C) [2].

EED binding affinity Kd comparison thermal shift

Binding Free Energy Advantage: A-395 vs. EED226

Computational alanine scanning with interaction entropy analysis reveals that the experimental binding free energy (ΔG) of the EED/A-395 complex is 2.38 kcal/mol more favorable than that of the EED/EED226 complex [1]. This thermodynamic advantage arises from distinct residue-specific interaction profiles, with A-395 engaging key hot-spot residues in the H3K27me3-binding pocket more efficiently. The 2.38 kcal/mol difference corresponds to approximately a 55-fold enhancement in binding affinity, consistent with the independently measured Kd values.

binding free energy computational alanine scanning EED inhibitor thermodynamics

Cellular H3K27me3 Inhibition: A-395 vs. A-395N in RD Rhabdoid Tumor Cells

In RD rhabdoid tumor cells, A-395 inhibits H3K27 trimethylation (H3K27me3) with an IC50 of 90 nM after 3 days of treatment, and inhibits H3K27 dimethylation (H3K27me2) with an IC50 of 390 nM [1]. In contrast, the negative control compound A-395N exhibits no detectable activity in cellular assays at concentrations up to 50 μM [1]. This differential cellular activity is visualized directly in fixed-cell imaging studies: A-395 treatment (72 h) depletes EZH2 from chromatin and disrupts PRC2-chromatin association, whereas A-395N treatment shows no effect, indistinguishable from untreated cells [2].

cellular potency H3K27 trimethylation rhabdoid tumor

Activity Against EZH2 Inhibitor-Resistant Cells: A Critical Differentiator

DLBCL cell lines that have acquired mutations rendering them resistant to catalytic EZH2 inhibitors (such as GSK126 and tazemetostat) remain fully sensitive to A-395 [1]. This retained activity is attributed to the distinct allosteric mechanism of A-395, which targets the EED subunit rather than the EZH2 catalytic SET domain. In vivo, A-395 inhibits the growth of DLBCL xenografts and reduces H3K27me3 levels to a similar extent as EZH2 inhibitors in sensitive tumors, while maintaining efficacy in the resistant setting [1].

EZH2 inhibitor resistance DLBCL acquired resistance

Selectivity Profile: A-395 Demonstrates >100-Fold Selectivity Over Non-PRC2 Methyltransferases

A-395 was profiled against a panel of 32 diverse histone methyltransferases, arginine methyltransferases, and DNA methyltransferases. At concentrations up to 1 μM and 50 μM, A-395 showed no detectable inhibition of any non-PRC2 methyltransferase, corresponding to >100-fold selectivity for PRC2 [1]. Off-target activity was detected only against PRC2 itself at 1 μM and 50 μM. In contrast, the inactive control A-395N showed no activity against any target in the panel, including PRC2 [1].

selectivity profiling methyltransferase panel off-target activity

Optimal Research and Procurement Applications for A-395 Based on Evidence


Investigating EZH2 Inhibitor Resistance Mechanisms

A-395 is the preferred tool compound for studies examining acquired resistance to EZH2 catalytic inhibitors. As demonstrated in Section 3 (Evidence Item 5), A-395 retains full activity against DLBCL cell lines that have developed resistance to EED226 and other EZH2 inhibitors [1]. This unique property enables researchers to dissect whether observed resistance is mechanism-specific (targeting the catalytic SET domain) or reflects broader pathway adaptation. Procurement of A-395 with its negative control A-395N provides a validated system for establishing causality in resistance studies.

Target Validation Studies Requiring Rigorous Negative Controls

For target validation experiments where unambiguous attribution of phenotype to EED/PRC2 inhibition is essential, A-395 paired with A-395N constitutes the gold-standard chemical probe set. The >125,000-fold difference in biochemical potency and the complete lack of cellular activity for A-395N (Section 3, Evidence Items 1 and 4) [2] enables researchers to distinguish on-target effects from compound-specific artifacts. This experimental rigor is particularly critical for high-impact publications and translational studies where target engagement must be unequivocally demonstrated.

Chromatin Dynamics and PRC2 Residence Time Studies

A-395 is uniquely suited for live-cell imaging studies of PRC2 chromatin dynamics. As shown in fixed-cell imaging experiments (Section 3, Evidence Item 4), A-395 treatment depletes EZH2 from chromatin and disrupts PRC2-chromatin association within 72 hours, while A-395N treatment produces no discernible effect [3]. The high binding affinity (Kd = 1.5 nM) and favorable binding free energy (Section 3, Evidence Items 2 and 3) [4] [5] support robust target engagement in cellular contexts, making A-395 an optimal tool for quantifying PRC2 residence time and chromatin occupancy dynamics.

Epigenetic Drug Discovery and Combination Therapy Screening

In drug discovery programs targeting epigenetic regulators, A-395 serves as a benchmark EED inhibitor for combination screening and mechanistic benchmarking. Its well-characterized selectivity profile (>100-fold over 32 methyltransferases; Section 3, Evidence Item 6) [6] ensures that observed combination effects are attributable to PRC2 pathway modulation rather than off-target liabilities. The in vivo activity in DLBCL xenograft models (tumor volume reduction at 200-300 mg/kg s.c.) [2] further supports its utility as a reference compound for evaluating novel EED-targeted candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-395

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.